2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It features a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-methylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The piperazine ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. This compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol
- Methyl (Z)-3-(((4-(methylamino)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
Uniqueness
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is unique due to its specific structural features, such as the presence of a 2-methylpropanamide group and a 4-methylpiperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)15(19)16-13-4-6-14(7-5-13)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENMGVAHOGQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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